![molecular formula C12H18N4O2 B11863106 tert-butyl N-[(5-cyano-1-methylpyrazol-3-yl)methyl]-N-methylcarbamate CAS No. 1454848-70-4](/img/structure/B11863106.png)
tert-butyl N-[(5-cyano-1-methylpyrazol-3-yl)methyl]-N-methylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-butyl N-[(5-cyano-1-methylpyrazol-3-yl)methyl]-N-methylcarbamate: is a chemical compound with the molecular formula C12H17N4O2. It is a pharmaceutical intermediate used in the synthesis of various drugs, including anticancer agents . This compound is known for its role in the preparation of Lorlatinib, a drug used in the treatment of non-small cell lung cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(5-cyano-1-methylpyrazol-3-yl)methyl]-N-methylcarbamate typically involves the reaction of tert-butyl carbamate with 5-cyano-1-methylpyrazole in the presence of a suitable base and solvent . The reaction conditions often include temperatures ranging from 0°C to 50°C and reaction times of several hours to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, precise temperature control, and continuous monitoring to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-butyl N-[(5-cyano-1-methylpyrazol-3-yl)methyl]-N-methylcarbamate can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed:
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: New compounds with different substituents replacing the tert-butyl group.
Scientific Research Applications
Chemistry: In chemistry, tert-butyl N-[(5-cyano-1-methylpyrazol-3-yl)methyl]-N-methylcarbamate is used as an intermediate in the synthesis of various complex molecules. It serves as a building block for the development of new chemical entities .
Biology: In biological research, this compound is used to study the effects of pyrazole derivatives on biological systems. It helps in understanding the interaction of these compounds with biological targets .
Medicine: The primary application in medicine is its role in the synthesis of Lorlatinib, an anticancer drug used to treat non-small cell lung cancer. This compound’s derivatives are also being explored for their potential therapeutic effects .
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and other fine chemicals. Its stability and reactivity make it a valuable intermediate in various industrial processes .
Mechanism of Action
The mechanism of action of tert-butyl N-[(5-cyano-1-methylpyrazol-3-yl)methyl]-N-methylcarbamate involves its interaction with specific molecular targets. In the case of its use in Lorlatinib synthesis, the compound targets the anaplastic lymphoma kinase (ALK) pathway, inhibiting the activity of ALK and preventing the growth and proliferation of cancer cells . The molecular pathways involved include the inhibition of ALK phosphorylation and downstream signaling, leading to apoptosis of cancer cells .
Comparison with Similar Compounds
- tert-butyl N-[(4-bromo-5-cyano-1-methylpyrazol-3-yl)methyl]-N-methylcarbamate
- tert-butyl N-[(5-cyano-1-methyl-1H-pyrazol-3-yl)methyl]-N-methylcarbamate
Comparison:
- tert-butyl N-[(4-bromo-5-cyano-1-methylpyrazol-3-yl)methyl]-N-methylcarbamate has a bromine atom, which can influence its reactivity and biological activity compared to the cyano derivative .
- tert-butyl N-[(5-cyano-1-methyl-1H-pyrazol-3-yl)methyl]-N-methylcarbamate is structurally similar but may have different physical and chemical properties due to the presence of different substituents .
The uniqueness of tert-butyl N-[(5-cyano-1-methylpyrazol-3-yl)methyl]-N-methylcarbamate lies in its specific reactivity and its role as an intermediate in the synthesis of important pharmaceutical compounds .
Properties
CAS No. |
1454848-70-4 |
|---|---|
Molecular Formula |
C12H18N4O2 |
Molecular Weight |
250.30 g/mol |
IUPAC Name |
tert-butyl N-[(5-cyano-1-methylpyrazol-3-yl)methyl]-N-methylcarbamate |
InChI |
InChI=1S/C12H18N4O2/c1-12(2,3)18-11(17)15(4)8-9-6-10(7-13)16(5)14-9/h6H,8H2,1-5H3 |
InChI Key |
BWCWVEOBDHHDIO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CC1=NN(C(=C1)C#N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



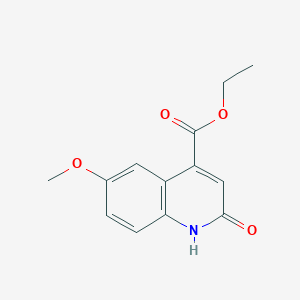




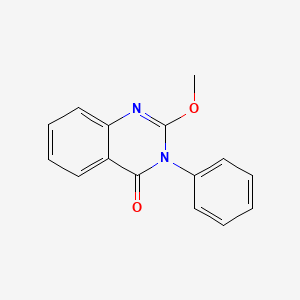
![(4,5,6,7-Tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-yl)(thiomorpholino)methanone](/img/structure/B11863055.png)
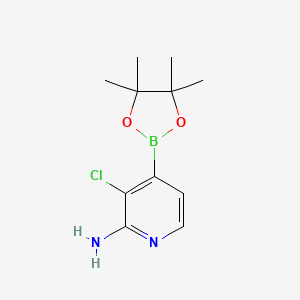
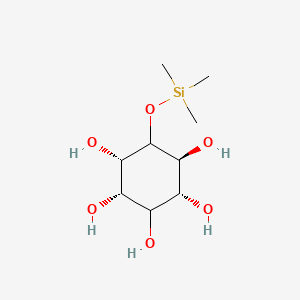


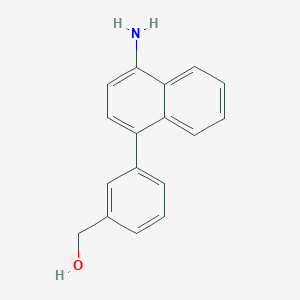
![Tert-butyl 1-(aminomethyl)-6-azaspiro[2.6]nonane-6-carboxylate](/img/structure/B11863087.png)
